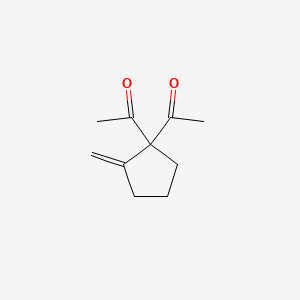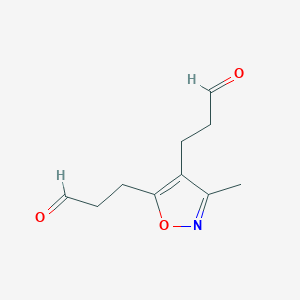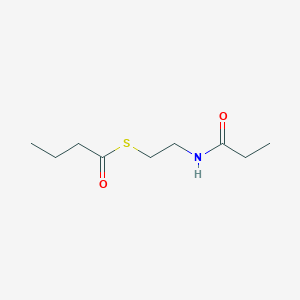
S-(2-Propanamidoethyl) butanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Propanamidoethyl) butanethioate: is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Propanamidoethyl) butanethioate can be achieved through several methods. One common approach involves the reaction of butanoyl chloride with 2-propanamidoethanethiol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the thioester linkage being facilitated by the nucleophilic attack of the thiol group on the carbonyl carbon of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation or recrystallization may be employed to isolate the compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions: S-(2-Propanamidoethyl) butanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of the thioester can yield the corresponding thiol and alcohol.
Substitution: The thioester group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted thioesters depending on the nucleophile used.
Applications De Recherche Scientifique
S-(2-Propanamidoethyl) butanethioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme-substrate interactions, particularly those involving thioesterases.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of S-(2-Propanamidoethyl) butanethioate involves the formation of a thioester bond, which can undergo hydrolysis to release the corresponding thiol and carboxylic acid. This hydrolysis reaction is catalyzed by thioesterases, which are enzymes that specifically target thioester bonds. The molecular targets and pathways involved in the action of this compound are primarily related to its ability to form and break thioester linkages, which are important in various biochemical processes.
Comparaison Avec Des Composés Similaires
- S-(2-Acetamidoethyl) butanethioate
- S-(2-Aminoethyl) butanethioate
- S-(2-Hydroxyethyl) butanethioate
Comparison: S-(2-Propanamidoethyl) butanethioate is unique due to the presence of the propanamido group, which can influence its reactivity and interactions with other molecules. Compared to S-(2-Acetamidoethyl) butanethioate, the propanamido group provides additional steric hindrance and electronic effects, potentially altering the compound’s behavior in chemical reactions. The presence of the amido group also distinguishes it from S-(2-Aminoethyl) butanethioate, which lacks the carbonyl functionality.
Propriétés
Numéro CAS |
89436-28-2 |
|---|---|
Formule moléculaire |
C9H17NO2S |
Poids moléculaire |
203.30 g/mol |
Nom IUPAC |
S-[2-(propanoylamino)ethyl] butanethioate |
InChI |
InChI=1S/C9H17NO2S/c1-3-5-9(12)13-7-6-10-8(11)4-2/h3-7H2,1-2H3,(H,10,11) |
Clé InChI |
DINBHZFNCAKRJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)SCCNC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14386701.png)

![1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)](/img/structure/B14386713.png)
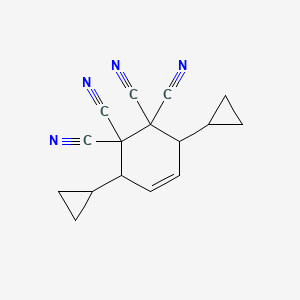
![(1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14386725.png)
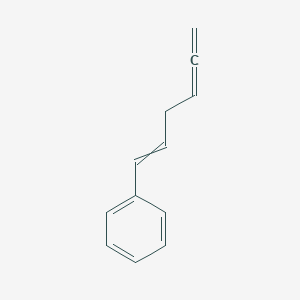
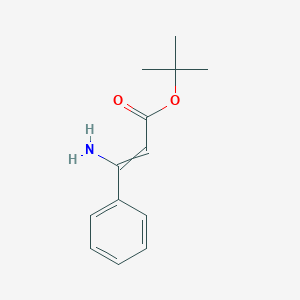


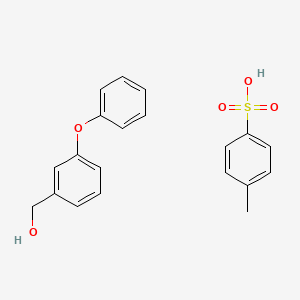
![8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one](/img/structure/B14386785.png)
![4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole](/img/structure/B14386788.png)
